molecular formula C10H8ClFO2 B13302789 2-Chloro-6-cyclopropanecarbonyl-4-fluorophenol

2-Chloro-6-cyclopropanecarbonyl-4-fluorophenol

Cat. No.: B13302789
M. Wt: 214.62 g/mol
InChI Key: DRMMXFSEJOQSSE-UHFFFAOYSA-N
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Description

2-Chloro-6-cyclopropanecarbonyl-4-fluorophenol is a chemical compound with the molecular formula C₁₀H₈ClFO₂ and a molecular weight of 214.62 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropanecarbonyl group, and a fluorophenol moiety, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-cyclopropanecarbonyl-4-fluorophenol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-cyclopropanecarbonyl-4-fluorophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. Reaction conditions may involve solvents like toluene or ethanol, and temperatures ranging from room temperature to elevated temperatures depending on the specific reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

2-Chloro-6-cyclopropanecarbonyl-4-fluorophenol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-cyclopropanecarbonyl-4-fluorophenol involves its interaction with specific molecular targets and pathways. The chloro and fluorophenol groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-cyclopropanecarbonyl-4-fluorophenol is unique due to the presence of the cyclopropanecarbonyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C10H8ClFO2

Molecular Weight

214.62 g/mol

IUPAC Name

(3-chloro-5-fluoro-2-hydroxyphenyl)-cyclopropylmethanone

InChI

InChI=1S/C10H8ClFO2/c11-8-4-6(12)3-7(10(8)14)9(13)5-1-2-5/h3-5,14H,1-2H2

InChI Key

DRMMXFSEJOQSSE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=C(C(=CC(=C2)F)Cl)O

Origin of Product

United States

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